Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, primarily due to the biological activity associated with pyrazole derivatives. The specific structure of ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate allows for unique interactions in biological systems, making it a subject of interest in medicinal chemistry.
Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate is classified under organic compounds, specifically as an ester due to the presence of the acetate group. It also falls into the category of heterocyclic compounds because of its pyrazole ring structure.
The synthesis of ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate typically involves multi-step organic reactions. The general approach includes:
The reactions are often conducted under controlled temperatures and pressures, utilizing solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction process. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate has a molecular formula of . The structure features a pyrazole ring substituted with a hydroxyethyl group and an ethyl acetate moiety.
Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate can participate in various chemical reactions, including:
Reactions are typically monitored using thin-layer chromatography (TLC) to assess progress and yield, followed by purification techniques such as recrystallization or column chromatography.
The mechanism of action for ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate primarily revolves around its interactions with biological targets, which may include enzymes or receptors involved in inflammatory pathways or other metabolic processes.
Studies suggest that pyrazole derivatives exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase enzymes, which are crucial in prostaglandin synthesis. This inhibition leads to reduced pain and inflammation.
Relevant data indicates that these properties contribute significantly to its potential applications in pharmaceuticals.
Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate finds applications primarily in:
Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate (PubChem CID: 71417340) belongs to a broader class of 1,4-disubstituted pyrazole carboxylates characterized by nitrogen alkylation and carbon-based side chain diversification [1] [5]. Its molecular framework (C~9~H~14~N~2~O~3~) features three critical domains: (i) the pyrazole heterocycle serving as a planar aromatic core, (ii) the N1-bound 2-hydroxyethyl group introducing hydrogen-bonding capacity, and (iii) the C4-linked ethyl acetate moiety providing structural flexibility and metabolic lability. This architecture differs fundamentally from simpler analogues like Ethyl 2-(1H-pyrazol-4-yl)acetate (CID 20555345, C~7~H~10~N~2~O~2~), which lacks N-substitution, and more complex derivatives such as Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate (C~11~H~18~N~2~O~3~), which incorporates a pyrazolone system [5] [10].
Electronic and Steric Configurations: The electron-withdrawing ester group at C4 reduces electron density at C3/C5, directing electrophilic substitution to C4 if the ring is further functionalized. N1-alkylation eliminates N-H acidity but introduces conformational flexibility due to rotation around the C-N bond. The hydroxyethyl group’s oxygen can serve as a hydrogen-bond acceptor, while its hydroxyl proton acts as a donor—critical for target engagement [4] [7].
Molecular Geometry: Computational models indicate that the hydroxyethyl side chain adopts preferred gauche conformations relative to the pyrazole ring, minimizing steric clash while optimizing intramolecular hydrogen-bonding opportunities with the ester carbonyl when solvent effects are negligible. This conformational preference influences protein binding interactions.
Table 1: Structural Diversity in Pyrazole Carboxylate Derivatives
Compound Name | CAS Number | Molecular Formula | N1-Substituent | C4-Substituent | Key Structural Features |
---|---|---|---|---|---|
Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate | - | C~9~H~14~N~2~O~3~ | 2-Hydroxyethyl | -CH~2~COOEt | Hydroxyethyl for H-bonding; flexible acetate chain |
Ethyl 2-(1H-pyrazol-4-yl)acetate | 916084-27-0 | C~7~H~10~N~2~O~2~ | H (unsubstituted) | -CH~2~COOEt | N-H hydrogen bonding donor; simpler scaffold |
Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate | 1531168-49-6 | C~7~H~10~N~2~O~3~ | H | -C(OH)(H)COOEt | Chiral center; β-hydroxy ester functionality |
Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate | - | C~11~H~18~N~2~O~3~ | Isopropyl | -CH~2~COOEt | Pyrazolone ring; saturated C3-C4 bond |
The 1,4-disubstitution pattern in pyrazole derivatives confers distinct advantages in targeting nucleotide-binding sites of protein kinases—validated targets in oncology. Eight FDA-approved kinase inhibitors incorporate unfused pyrazole rings, including Crizotinib (ALK/ROS1 inhibitor), Erdafitinib (FGFR inhibitor), and Avapritinib (KIT/PDGFRA inhibitor) [7]. Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate serves as a synthetic precursor to biologically active molecules rather than a drug itself. Its value lies in the strategic positioning of functional groups amenable to further derivatization:
Anticancer Applications: Pyrazole acetates frequently serve as intermediates for synthesizing compounds with demonstrated in vitro anticancer activity. For example, Sankaran et al. synthesized quinolinone-pyrazole hybrids 3 and 5 exhibiting potent activity against cervical (HeLa) and colon (HCT-116) cancer cell lines (IC~50~ = 2.2–5.6 μM) using microwave-assisted protocols starting from structurally related pyrazole carboxylates [3]. Similarly, Ashok et al. developed pyrazolyl benzochromanones 8 and 10 showing sub-micromolar activity against breast cancer cells (MCF-7) from pyrazole aldehyde precursors [3].
Enzyme Inhibition: Structure-activity relationship (SAR) studies on pyrazole amide derivatives (e.g., compound 9v) reveal that N1-substitution combined with C4-carboxylate equivalents enables nanomolar inhibition of tissue-nonspecific alkaline phosphatase (TNAP, IC~50~ = 5 nM) through competitive binding at the active site—a mechanism distinct from classical inhibitors like levamisole (K~i~ = 16 μM) [4]. The hydroxyethyl moiety in our target compound could similarly enhance target affinity via hydrogen bonding interactions.
Multitargeting Potential: The unfused pyrazole core permits simultaneous optimization of substituents at N1 and C4 for polypharmacology. Molecular docking suggests that derivatives of Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate could potentially interact with both hinge region residues (via pyrazole N2) and allosteric pockets (via flexible hydroxyethyl/acetate chains) in kinases like EGFR or VEGFR [7] .
Table 2: Biological Activities of Pyrazole Derivatives with Structural Similarities
Biological Target | Pyrazole Derivative Structure | Reported Activity | Structural Features Shared with Target Compound |
---|---|---|---|
Tubulin polymerization | Quinolin-2(1H)-one-based pyrazoles (3i) | IC~50~ = 2.4 μM (HeLa) | N1-Aryl; C4-vinyl ketone extension |
Tissue-nonspecific alkaline phosphatase (TNAP) | Trichlorophenyl pyrazole amide (9v) | IC~50~ = 5 nM | N1-Aryl; C4-carboxylic acid/ester bioisostere |
Breast cancer cells (MCF-7) | Pyrazolyl benzochromanone (10b) | GI~50~ < 0.1 μM | N1-Methyl; C4-linked aromatic system |
The incorporation of a 2-hydroxyethyl group at N1 represents a strategic design element in Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate to modulate physicochemical properties and target engagement. This modification addresses key limitations of simpler pyrazole carboxylates:
Solubility and Permeability Enhancement: The hydroxyethyl group significantly increases hydrophilicity compared to N-alkyl or N-aryl counterparts. Calculated partition coefficients (logP) for hydroxyethyl-substituted pyrazoles (logP ≈ 0.5–1.2) are typically 0.5–1.5 units lower than methyl- or phenyl-substituted analogues, improving water solubility—a critical factor for oral bioavailability [4] [7]. Experimental data for related compounds like Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate (CAS 1531168-49-6) confirms this trend, though its chiral center introduces additional complexity [6].
Hydrogen-Bonding Capability: The -CH~2~CH~2~OH chain serves as a versatile hydrogen-bonding motif. The oxygen atom acts as an acceptor (e.g., for backbone NH groups in kinase hinge regions), while the hydroxyl proton functions as a donor (e.g., to carbonyl groups or phosphate oxygens in catalytic sites). Kinetic studies of TNAP inhibitors demonstrated that hydroxyethyl-containing pyrazoles like 9a bind competitively with both phosphodonor substrates and phosphoacceptors—a rare mechanism attributed to dual hydrogen-bonding interactions [4].
Conformational Effects on Target Engagement: Molecular dynamics simulations suggest that the hydroxyethyl group enhances adaptability within binding pockets. In kinase inhibitors, this moiety can adopt multiple orientations to form transient hydrogen bonds with residues in the ribose pocket (e.g., Glu338 in c-Src) or activation loop (e.g., Asp381 in FGFR1) [7]. This flexibility may explain the broad target spectrum observed for hydroxyethyl-functionalized pyrazoles compared to rigid N-aryl variants.
Metabolic Stability Considerations: While N-unsubstituted pyrazoles are susceptible to oxidative metabolism at C3/C5, N-alkylation generally improves metabolic stability. The hydroxyethyl group represents a compromise—offering greater stability than N-H while maintaining lower susceptibility to cytochrome P450-mediated oxidation than bulky hydrophobic substituents. This balance is crucial for maintaining adequate plasma half-life without compromising solubility [7] .
Despite promising attributes, the SAR of Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate and related polar pyrazoles remains underexplored in key areas:
Electronic Effects of C4 Substituents: Systematic studies comparing acetate (-CH~2~CO~2~Et), propionate (-CH~2~CH~2~CO~2~Et), and α-substituted acetate chains are lacking. It is unknown whether electron-withdrawing groups at C4 enhance hydrogen bond acceptor strength of the pyrazole ring nitrogens—a factor critical for hinge binding in kinases. Computational SAR suggests that β-keto esters (e.g., -CH~2~C(O)CH~2~CO~2~Et) could chelate active site metals, but experimental verification is absent [3] .
Hydroxyethyl Conformational Dynamics: The impact of gauche versus anti conformations of the -CH~2~CH~2~OH group on biological activity is unquantified. Molecular modeling indicates that intramolecular hydrogen bonding between the hydroxyethyl OH and pyrazole N2 stabilizes specific conformers, potentially altering target affinity. No kinetic or crystallographic data exists to validate these predictions for Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate derivatives [4] [7].
Metabolic Vulnerabilities: While N-hydroxyethylation generally improves metabolic stability over N-H pyrazoles, the susceptibility of the alcohol to oxidation (forming aldehyde/carboxylic acid metabolites) remains unstudied. Such oxidation could either inactivate compounds or generate active metabolites with altered selectivity profiles. Comparative microsomal stability assays between hydroxyethyl- and methoxyethyl-substituted analogues are needed to evaluate this risk [7] .
Stereochemical Influences: Derivatives featuring chiral centers adjacent to the pyrazole ring (e.g., Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate) exhibit undocumented stereoselectivity in biological activity. Whether enantiomers differ in target affinity or off-target effects remains unexplored—a significant gap given the enantioselective binding observed in kinase inhibitors like Crizotinib [6] [7].
Table 3: Critical Research Priorities for Hydroxyethyl-Functionalized Pyrazole Acetates
Research Priority | Current Knowledge Gap | Proposed Methodology | Expected Impact |
---|---|---|---|
C4-Substituent Electronic Effects | Qualitative SAR exists for esters; quantitative electronic parameter (σ, π) correlations absent | Hammett analysis with enzyme inhibition assays | Rational design of electron-modulated kinase inhibitors |
Hydroxyethyl Conformation-Activity Relationship | No experimental data linking conformation to biological activity | NMR-based conformational analysis + molecular dynamics simulations | Structure-based optimization of hydrogen bonding interactions |
Metabolic Stability of N-Hydroxyethyl Group | Oxidation potential unknown; metabolite identification lacking | LC-MS/MS metabolite profiling in liver microsomes | Mitigation of metabolic liabilities via structural refinement |
Stereoselective Target Engagement | Activity differences between enantiomers unexplored | Asymmetric synthesis + enantiopure compound screening | Development of chirally optimized therapeutics |
Addressing these gaps requires integrated synthetic, computational, and biological approaches. Microwave-assisted synthesis—demonstrated to efficiently produce pyrazole derivatives like 3, 5, and 8—could accelerate library generation [3]. Advanced biophysical techniques (ITC, SPR, cryo-EM) would provide mechanistic insights into hydroxyethyl group contributions to target binding. Systematic exploration of these parameters will unlock the full therapeutic potential of this versatile scaffold.
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3